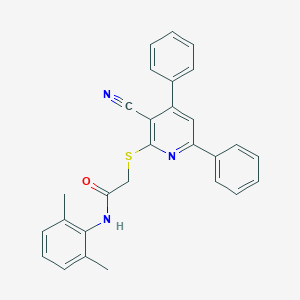
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring, a cyano group, and a sulfanyl group, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Attachment of the Sulfanyl Group: The sulfanyl group is attached through a thiolation reaction, often using thiols or disulfides.
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and sulfanyl group can play crucial roles in binding to these targets, influencing the compound’s overall effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide: shares similarities with other pyridine derivatives and acetamide compounds.
This compound: can be compared to compounds like 2-(4,6-diphenyl-pyridin-2-ylsulfanyl)-acetamide and N-(2,6-dimethyl-phenyl)-acetamide.
Uniqueness
- The presence of both the cyano and sulfanyl groups in the same molecule makes this compound unique.
- Its specific structure allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
332040-30-9 |
|---|---|
Molekularformel |
C28H23N3OS |
Molekulargewicht |
449.6g/mol |
IUPAC-Name |
2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C28H23N3OS/c1-19-10-9-11-20(2)27(19)31-26(32)18-33-28-24(17-29)23(21-12-5-3-6-13-21)16-25(30-28)22-14-7-4-8-15-22/h3-16H,18H2,1-2H3,(H,31,32) |
InChI-Schlüssel |
LYLRVDUFFCAVSI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-4-(4-methylphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B406741.png)
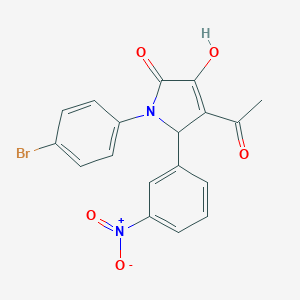
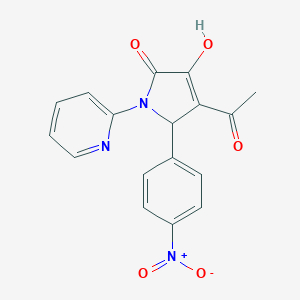
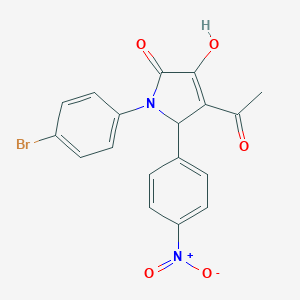
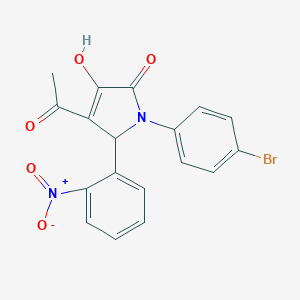
![3-cyclohexyl-2-[(2-phenylethyl)sulfanyl]-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one](/img/structure/B406747.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(cyclohexylmethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B406751.png)
![2-benzylsulfanyl-3-(cyclohexylmethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B406753.png)
![3-(2-phenylethyl)-2-prop-2-ynylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B406756.png)
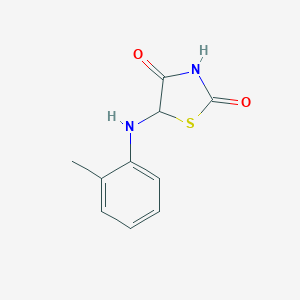
![ethyl 4-(1,3-dioxo-6-(phenylcarbonyl)-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate](/img/structure/B406759.png)
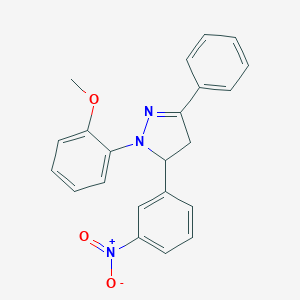
![2-(methylsulfanyl)-3-(2-phenylethyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B406763.png)
![12-(3-Nitrophenyl)-9-oxa-13-azapentacyclo[12.8.0.02,11.03,8.017,22]docosa-1(14),2(11),3,5,7,15,17,19,21-nonaen-10-one](/img/structure/B406764.png)
